1-Boc-3-ethynyl-3-methylazetidine
Overview
Description
1-Boc-3-ethynyl-3-methylazetidine is a chemical compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 . It is used in research and development .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact structure can be found in the MOL file with the MDL Number: MFCD22566173 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 195.26 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Scientific Research Applications
Synthesis of Heterocyclic Amino Acids
1-Boc-3-ethynyl-3-methylazetidine is involved in the synthesis of unique cyclic amino acids, such as 3-fluoroazetidine-3-carboxylic acid, which holds potential as a building block in medicinal chemistry (Van Hende et al., 2009).
Preparation for Solid-Phase Peptide Synthesis
The compound is useful in preparing protected β-hydroxyaspartic acid derivatives for incorporation into peptides via solid-phase synthesis (Wagner & Tilley, 1990).
Generation and Electrophile Trapping
It is used to generate N-Boc-2-lithio-2-azetine, which can be trapped with electrophiles, allowing access to various 2-substituted 2-azetines (Hodgson et al., 2014).
Asymmetric Synthesis
This compound is used as a chiral auxiliary in asymmetric synthesis, specifically in the transformation of prostereogenic C=C or C=O bonds (Agami & Couty, 2004).
Bioisosteric Modification in Antidepressants
In the development of antidepressants, 3-aminoazetidine derivatives, synthesized starting from Boc-protected 3-azetidinone, are explored for their inhibitory activities against various neurotransmitters (Han et al., 2014).
Continuous Flow Synthesis
The compound is used in continuous flow synthesis for generating lithiated aza-heterocycles, addressing sustainability concerns (Colella et al., 2021).
Pseudopeptide Synthesis
It contributes to the synthesis of Boc-protected Phe-Gly dipeptidomimetics, used in the synthesis of pseudopeptides and testing receptor affinities (Borg et al., 1999).
Safety and Hazards
1-Boc-3-ethynyl-3-methylazetidine is classified under the GHS07 hazard class. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
Azetidines, including 1-Boc-3-ethynyl-3-methylazetidine, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore their synthesis, reactivity, and applications .
Properties
IUPAC Name |
tert-butyl 3-ethynyl-3-methylazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-6-11(5)7-12(8-11)9(13)14-10(2,3)4/h1H,7-8H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RABXYAIWJAIARE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)OC(C)(C)C)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301150043 | |
Record name | 1-Azetidinecarboxylic acid, 3-ethynyl-3-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301150043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-76-3 | |
Record name | 1-Azetidinecarboxylic acid, 3-ethynyl-3-methyl-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Azetidinecarboxylic acid, 3-ethynyl-3-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301150043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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